Ethyl 5-ethyl-2-[(2-phenylsulfanylacetyl)carbamothioylamino]thiophene-3-carboxylate
Overview
Description
Ethyl 5-ethyl-2-[(2-phenylsulfanylacetyl)carbamothioylamino]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of thiophene derivatives, including Ethyl 5-ethyl-2-[(2-phenylsulfanylacetyl)carbamothioylamino]thiophene-3-carboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, among other substrates. Industrial production methods often utilize microwave irradiation and specific catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Ethyl 5-ethyl-2-[(2-phenylsulfanylacetyl)carbamothioylamino]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium t-butoxide, phosphorus pentasulfide, and diazonium salts . Major products formed from these reactions include aminothiophene derivatives and other substituted thiophenes .
Scientific Research Applications
This compound has significant applications in medicinal chemistry, particularly due to its potential biological activities. Thiophene derivatives are known for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . Additionally, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The unique structure of Ethyl 5-ethyl-2-[(2-phenylsulfanylacetyl)carbamothioylamino]thiophene-3-carboxylate makes it a valuable candidate for further research in these fields.
Mechanism of Action
The mechanism of action of Ethyl 5-ethyl-2-[(2-phenylsulfanylacetyl)carbamothioylamino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by modulating enzyme activity, inhibiting kinases, or interacting with cellular receptors . The exact molecular targets and pathways for this compound would require further experimental validation.
Comparison with Similar Compounds
Ethyl 5-ethyl-2-[(2-phenylsulfanylacetyl)carbamothioylamino]thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen, articaine, and tioconazole . These compounds share a thiophene core but differ in their substituents, leading to varied biological activities and applications. The unique combination of functional groups in this compound distinguishes it from other similar compounds and may confer unique properties.
Properties
IUPAC Name |
ethyl 5-ethyl-2-[(2-phenylsulfanylacetyl)carbamothioylamino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S3/c1-3-12-10-14(17(22)23-4-2)16(26-12)20-18(24)19-15(21)11-25-13-8-6-5-7-9-13/h5-10H,3-4,11H2,1-2H3,(H2,19,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJBZVSRQXDHAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=S)NC(=O)CSC2=CC=CC=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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